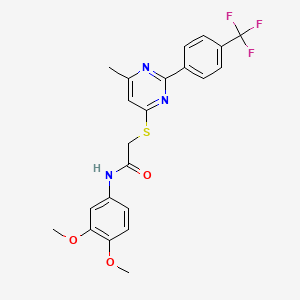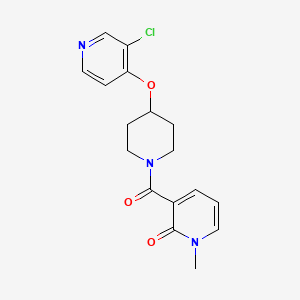
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PIM-1 kinase inhibitor and has been studied extensively for its role in inhibiting the activity of PIM-1 kinase, which is an important enzyme involved in various cellular processes.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate involves the inhibition of PIM-1 kinase, which is an important enzyme involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting the activity of this enzyme, this compound can potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate have been studied extensively in vitro and in vivo. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate in lab experiments is its specificity towards PIM-1 kinase, which allows for targeted inhibition of this enzyme. Additionally, this compound has shown low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate. One area of research is in the development of more efficient synthesis methods to obtain higher yields and purity of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and autoimmune disorders. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate involves several steps, including the reaction of pyridine-4-carboxaldehyde with malononitrile, followed by cyclization and reduction to obtain the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer therapy, where this compound has shown promising results in inhibiting the activity of PIM-1 kinase, which is overexpressed in many types of cancer.
Propriétés
IUPAC Name |
2-(pyridin-4-ylmethyl)isoindole-1,3-dione;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2.2H2O/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10;;/h1-8H,9H2;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHJGJJIKQNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC=C3.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)
![8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2706361.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)




![N-isopropyl-3-[1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2706373.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2706376.png)
![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)